molecular formula C10H19FN2O B1476525 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2089700-42-3

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476525
CAS RN: 2089700-42-3
M. Wt: 202.27 g/mol
InChI Key: CLIQEGJROFAJNZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a biochemical compound . It is available for purchase from various biochemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can be represented by the SMILES string CC(C(=O)N1CCC(CC1)CCF)N and the InChI string InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 .


Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is C8H16N2O, and its molecular weight is 156.23 . Further physical and chemical properties are not specified in the retrieved information.

Scientific Research Applications

Synthesis and Labeling

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been used in the synthesis of neuroleptic agents for metabolic studies. For instance, a neuroleptic agent was synthesized using a multi-step process involving Mannich reaction, Grignard reaction, and several other transformations. This compound was aimed for use in metabolic studies and is a testament to the compound's utility in complex organic synthesis and labeling (Nakatsuka, Kawahara, & Yoshitake, 1981).

Pharmacological Profile Enhancement

The compound has been instrumental in enhancing the pharmacological profile of ligands targeting specific receptors. For instance, modifications involving the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indole ligands have led to compounds with high affinity and selectivity for 5-HT1D receptors. These modifications also positively influenced oral absorption and bioavailability, highlighting the compound's role in improving pharmacokinetic properties (van Niel et al., 1999).

Cancer Treatment

In cancer research, derivatives of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one have shown promise. An Aurora kinase inhibitor with a similar structure has been suggested to be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006). This points towards its potential in developing novel therapeutic agents targeting specific pathways involved in cancer progression.

G Protein-Coupled Receptor Agonists

Furthermore, compounds structurally related to 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one have been found to act as potent G protein-coupled receptor agonists, showing potential in probing the pharmacological potential of such agonists (Sakairi et al., 2012).

properties

IUPAC Name

2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQEGJROFAJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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